molecular formula C15H16N2 B2780600 9-Ethyl-N-methyl-9H-carbazol-3-amine CAS No. 1348069-76-0

9-Ethyl-N-methyl-9H-carbazol-3-amine

Cat. No. B2780600
CAS RN: 1348069-76-0
M. Wt: 224.307
InChI Key: XVXNETSCJSQSCN-UHFFFAOYSA-N
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Description

9-Ethyl-N-methyl-9H-carbazol-3-amine, also known as 3-Amino-9-ethylcarbazole (AEC), is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry . It is specifically used for visualizing sections stained with HRP-conjugated secondary antibodies .


Molecular Structure Analysis

The molecular formula of 9-Ethyl-N-methyl-9H-carbazol-3-amine is C14H14N2 . Its molecular weight is 210.2744 g/mol . The IUPAC Standard InChI is InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .


Chemical Reactions Analysis

As a chromogenic substrate in immunohistochemistry, 9-Ethyl-N-methyl-9H-carbazol-3-amine undergoes a chromogenic oxidation reaction catalyzed by HRP . This reaction forms a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9-Ethyl-N-methyl-9H-carbazol-3-amine: has been utilized in the development of blue phosphorescent materials for OLEDs. A study has shown that when this compound is used as a dopant in conjunction with other carbazole derivatives, it can significantly enhance the quantum efficiency and brightness of OLEDs . This application is particularly promising for the advancement of display and lighting technologies.

Photoluminescent Materials

The compound’s ability to form complexes with metals like Pt(II) ions has been exploited to create materials that exhibit bright sky-blue emissions. These photoluminescent materials have potential applications in the development of new lighting systems and display technologies .

Quantum Efficiency Enhancement

In coordination with metals, 9-Ethyl-N-methyl-9H-carbazol-3-amine has been shown to improve the quantum efficiency of photoluminescent materials. This is crucial for the development of high-performance photonic devices, including sensors and lasers .

Chemical Synthesis

The compound serves as a building block in the synthesis of various complex molecules. Its structure allows for the creation of a wide range of derivatives, which can be used in different chemical reactions and processes .

Fungicide Research

Although not directly related to 9-Ethyl-N-methyl-9H-carbazol-3-amine , carbazole derivatives have been investigated for their fungicidal properties. This suggests potential applications in agriculture and plant protection, where such compounds could be used to develop new types of fungicides .

Coordination Chemistry

The compound’s ability to act as a ligand and form stable complexes with metal ions opens up possibilities in coordination chemistry. This can lead to the creation of novel catalysts and materials with unique properties .

Material Science

Due to its luminescent properties, 9-Ethyl-N-methyl-9H-carbazol-3-amine can be used in the field of material science to develop new types of materials with specific optical characteristics .

Pharmaceutical Research

Carbazole derivatives are known to possess various biological activities. While there is no direct evidence yet for 9-Ethyl-N-methyl-9H-carbazol-3-amine , it could potentially be used in pharmaceutical research to develop new therapeutic agents .

Safety and Hazards

9-Ethyl-N-methyl-9H-carbazol-3-amine is labeled as acutely toxic and poses health hazards . The GHS labelling includes the signal word “Danger” and hazard statement H350 . Precautionary statements include P201, P202, P281, P308+P313, P405, P501 .

properties

IUPAC Name

9-ethyl-N-methylcarbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNETSCJSQSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-N-methyl-9H-carbazol-3-amine

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